molecular formula C10H9BrO3 B6256467 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 944904-27-2

7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B6256467
CAS No.: 944904-27-2
M. Wt: 257.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde

Uniqueness

7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of the bromine atom at the 7-position, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

CAS No.

944904-27-2

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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